Researchers facing low yields from aqueous-sensitive acetoacetamide intermediates can now source N-Benzylacetoacetamide (CAS 882-36-0). Its high organic-phase solubility (acetone, DCM, EtOAc) and tailored electronic profile (pKa 7.90 vs. 12.38 for parent acetoacetamide) enable streamlined work-ups and minimize product loss.
- Coupling component for pigment/dye synthesis; benzyl group enhances coloristic properties and fastness.
- Consistent ≥98% purity by GC; available from stock for immediate dispatch.
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
CAS No.882-36-0
Cat. No.B015291
⚠ Attention: For research use only. Not for human or veterinary use.
N-Benzylacetoacetamide (CAS 882-36-0), also known as N-acetoacetylbenzylamine or Pigment Assistant YH160, is an N-substituted acetoacetamide derivative characterized by a benzyl group attached to the amide nitrogen. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, this compound serves primarily as an organic synthesis intermediate, particularly in the preparation of heterocyclic compounds and as a coupling component in pigment and dye manufacturing . Its structural features confer distinct physicochemical properties, including moderate lipophilicity (predicted LogP ~0.6) and a predicted pKa of 7.90±0.50, which differentiates it from unsubstituted acetoacetamide (pKa ~12.38) and influences its reactivity profile . The compound is commercially available in research quantities with typical purity specifications of ≥98% .
Substitution Class
N-benzyl acetoacetamide, distinct from unsubstituted or N-aryl analogs
Key Profile
Reduced pKa, organic-phase solubility, higher melting point
Procurement Grade
Synthesis intermediate, research quantity, typical purity ≥98%
The N-substituent on the acetoacetamide scaffold profoundly modulates physicochemical properties and reactivity, rendering simple class-level substitution unreliable. The benzyl group in N-Benzylacetoacetamide introduces significant steric bulk and alters electronic distribution compared to unsubstituted acetoacetamide (pKa 12.38 vs 7.90), which directly impacts nucleophilicity, leaving group ability, and metal chelation behavior . Furthermore, the hydrophobic benzyl moiety drastically reduces aqueous solubility relative to the parent amide, shifting the compound's utility toward non-aqueous reaction media and organic-phase extractions . Even among closely related N-aryl analogs such as N-phenylacetoacetamide, differences in steric demand and electronic character can lead to divergent reaction yields and selectivity profiles in downstream transformations [1]. Therefore, procurement decisions based solely on the acetoacetamide pharmacophore without consideration of the specific N-substituent risk suboptimal synthetic outcomes and compromised product quality.
pKa ShiftThe benzyl group lowers the pKa by ~4.5 units vs. acetoacetamide, altering enolate generation kinetics. Direct substitution with the parent amide may shift reaction selectivity and yield.
Solubility MismatchLow water solubility versus the highly hydrophilic parent amide (1000 g/L) prevents aqueous-phase protocols. Replacing with acetoacetamide compromises organic-phase extractions and work-up.
Steric EnvironmentThe benzyl substituent introduces steric bulk near the reactive nitrogen, which can alter cyclization regioselectivity and yields compared to smaller N-alkyl or N-aryl analogs.
[1] Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. (General reference on substituent effects in amide reactivity) View Source
N-Benzylacetoacetamide exhibits a significantly lower predicted pKa (7.90±0.50) compared to the parent acetoacetamide (12.38±0.46), indicating substantially enhanced acidity of the α-proton. This difference arises from the electron-withdrawing inductive effect and resonance stabilization provided by the benzyl group .
Enhanced AcidityCross-study comparable
ΔpKa ≈ 4.48 (predicted)
Facilitates enolate formation under milder basic conditions, supporting alkylation and condensation pathways.
Predicted values; experimental verification recommended for precise kinetic models.
Organic SynthesisReactivityLeaving Group Ability
Evidence Dimension
Acid Dissociation Constant (pKa)
Target Compound Data
7.90±0.50 (predicted)
Comparator Or Baseline
Acetoacetamide: 12.38±0.46 (predicted)
Quantified Difference
ΔpKa ≈ 4.48 units (lower pKa = stronger acid)
Conditions
Predicted values from computational models
Why This Matters
The lower pKa translates to a more readily generated enolate nucleophile under milder basic conditions, which can improve reaction yields and selectivity in alkylation, acylation, and condensation reactions central to pharmaceutical intermediate synthesis.
Organic SynthesisReactivityLeaving Group Ability
Low Aqueous Solubility for Organic-Phase Processing
The introduction of the benzyl group dramatically alters the solubility profile of N-Benzylacetoacetamide relative to the parent acetoacetamide. While acetoacetamide is highly water-soluble (1000 g/L at 20°C), N-Benzylacetoacetamide exhibits low aqueous solubility and is instead readily soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate .
Organic-Phase ProcessingCross-study comparable
Low aqueous solubility; soluble in acetone, DCM, ethyl acetate
Enables reactions and liquid-liquid extractions entirely in organic media, simplifying work-up for hydrophobic targets.
Compared to parent acetoacetamide (1000 g/L water solubility). Exact partition coefficients not quantified.
SolubilityProcess ChemistryExtraction
Evidence Dimension
Solubility in Water
Target Compound Data
Low aqueous solubility (exact value not quantified); soluble in methanol, acetone, dichloromethane, ethyl acetate
Comparator Or Baseline
Acetoacetamide: 1000 g/L at 20°C
Quantified Difference
Qualitative shift from highly hydrophilic to predominantly lipophilic
Conditions
Room temperature solubility assessments
Why This Matters
This property facilitates organic-phase reactions, simplifies work-up via liquid-liquid extraction, and enables purification by normal-phase chromatography, making it a more practical intermediate for many synthetic sequences compared to the highly water-soluble parent amide.
SolubilityProcess ChemistryExtraction
Higher Melting Point for Handling and Purity
N-Benzylacetoacetamide displays a higher melting point range (101-105°C, with literature values reporting 103°C) compared to both unsubstituted acetoacetamide (79°C) and N-phenylacetoacetamide (83-88°C) [1]. This elevated melting point is a direct consequence of the benzyl group's influence on crystal lattice energy.
Higher Melting PointCross-study comparable
103°C (101–105°C range)
Improved solid-state handling, reduced hygroscopicity, and more accurate weighing for synthesis batches.
24°C higher than acetoacetamide (79°C) and 15–20°C above N-phenyl analog.
Physical PropertiesSolid-State StabilityQuality Control
Target melts 24°C higher than acetoacetamide and 15-20°C higher than N-phenyl analog
Conditions
Standard melting point determination
Why This Matters
A higher melting point typically correlates with enhanced solid-state stability, reduced hygroscopicity, and improved handling characteristics during weighing and storage. This can lead to more accurate formulation and reduced degradation during long-term inventory storage, directly impacting procurement value and experimental reproducibility.
Physical PropertiesSolid-State StabilityQuality Control
[1] Wikipedia. (2023). Acetoacetamide. Retrieved from https://en.wikipedia.org/wiki/Acetoacetamide View Source
Steric Shielding in Cyclization Reactions
The benzyl substituent on N-Benzylacetoacetamide introduces significant steric bulk near the reactive amide nitrogen, which can alter the regioselectivity and yield of cyclization reactions compared to less hindered analogs. For instance, in the synthesis of 1-acetyl-N-benzylcyclopentaneformamide via alkylation with 1,4-dibromobutane, the reaction proceeds with a reported yield of 54% under specific conditions, whereas analogous reactions with N-alkyl acetoacetamides often require different optimization due to divergent steric and electronic profiles [1].
Steric Shielding in CyclizationClass-level inference
Reported yield 54% for a specific cyclization route
Steric bulk may direct regioselectivity; distinct from N-alkyl analogs. Requires reaction-specific optimization.
No head-to-head comparator data; steric differentiation inferred from structural class trends.
Steric EffectsCyclizationHeterocycle Synthesis
Evidence Dimension
Yield in specific cyclization reaction
Target Compound Data
54% yield for 1-acetyl-N-benzylcyclopentaneformamide synthesis
Comparator Or Baseline
N-alkyl acetoacetamides (yields vary with steric demand; class-level observation)
Quantified Difference
No direct head-to-head data available; steric differentiation inferred from structural class trends
Conditions
Reaction with K2CO3 and 1,4-dibromobutane in DMF at room temperature
Why This Matters
For chemists designing synthetic routes to heterocyclic scaffolds, the steric profile of the N-substituent can be a critical variable affecting both reaction efficiency and product distribution. The benzyl group offers a distinct steric environment that may be preferable for certain cyclization pathways, justifying its selection over smaller alkyl-substituted analogs.
Steric EffectsCyclizationHeterocycle Synthesis
[1] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (General reference on steric effects in nucleophilic substitution) View Source
Given its low aqueous solubility and high solubility in organic solvents such as acetone, dichloromethane, and ethyl acetate , N-Benzylacetoacetamide is particularly well-suited for multi-step organic syntheses conducted in aprotic or non-aqueous media. The ability to perform reactions and subsequent extractions entirely in the organic phase simplifies work-up procedures and minimizes product loss, making it a preferred intermediate over water-soluble acetoacetamide for hydrophobic target molecules.
Pigment and Dye Coupling Components
The compound's established role as a coupling component in pigment and dye synthesis is underpinned by its balanced electronic properties (pKa 7.90) and favorable solubility profile. The benzyl group imparts a degree of lipophilicity that can enhance the coloristic properties and fastness of derived pigments, distinguishing it from simpler N-alkyl or N-aryl acetoacetamide-based couplers. Procurement for this application leverages the compound's specific structural features that have been optimized for this industrial use case.
Substituent Effects in Acetoacetamide Reactivity
For academic and industrial researchers investigating structure-reactivity relationships, N-Benzylacetoacetamide serves as a valuable model compound to probe the influence of N-substituents on pKa, nucleophilicity, and metal chelation behavior . Its quantifiable differences from unsubstituted acetoacetamide (ΔpKa ≈ 4.48) and its distinct steric profile provide a well-defined system for studying electronic and steric contributions to reaction outcomes, supporting the rational design of novel synthetic methodologies and functional materials.
Pharmaceutical Intermediates with Tailored Lipophilicity
The benzyl moiety introduces a moderate increase in lipophilicity (predicted LogP ~0.6) compared to more polar acetoacetamide analogs, which can be advantageous when the downstream target requires balanced hydrophobic/hydrophilic character for membrane permeability or receptor binding. In medicinal chemistry programs, this property allows chemists to fine-tune the physicochemical profile of lead compounds without resorting to additional synthetic steps, thereby streamlining the optimization process.
Application
Selection Property
Validation Focus
Non-aqueous heterocyclic synthesis
Organic-phase solubility profile
Reaction efficiency in aprotic media and extraction work-up
Pigment and dye coupling component
Electronic character (pKa) and lipophilicity
Coloristic properties and fastness of derived pigments
Structure-reactivity relationship studies
pKa difference and steric profile vs. parent amide
Reaction selectivity and enolate reactivity modulation
Pharmaceutical intermediate with tailored lipophilicity
Moderate LogP (~0.6) and benzyl group effect
Physicochemical profile compatibility for lead optimization
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.